molecular formula C19H21N3O4S2 B2888183 (E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396890-19-9

(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2888183
CAS No.: 1396890-19-9
M. Wt: 419.51
InChI Key: PIQHCQKFPGVFEE-FMIVXFBMSA-N
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Description

This molecule features a tetrahydrothiazolo[5,4-c]pyridine core substituted with a trans-styrylsulfonyl group (E-configuration) at position 5 and a tetrahydrofuran-2-carboxamide moiety at position 2. The styrylsulfonyl group introduces aromatic and sulfonamide functionalities, which are known to influence solubility, bioavailability, and target binding . Derivatives of this class, such as those reported by Pansuriya et al., have demonstrated antimicrobial activity, suggesting that the sulfonyl and carboxamide substituents play critical roles in biological interactions .

Properties

IUPAC Name

N-[5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c23-18(16-7-4-11-26-16)21-19-20-15-8-10-22(13-17(15)27-19)28(24,25)12-9-14-5-2-1-3-6-14/h1-3,5-6,9,12,16H,4,7-8,10-11,13H2,(H,20,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQHCQKFPGVFEE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a derivative of thiazolo[5,4-c]pyridine and tetrahydrofuran that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazolo[5,4-c]pyridine core : This structure is known for its diverse biological activities.
  • Tetrahydrofuran moiety : Contributes to the compound's solubility and pharmacokinetic properties.
  • Styryl sulfonyl group : Enhances lipophilicity and may influence interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways. For instance, it may act on receptor tyrosine kinases and COX enzymes, which are crucial in inflammation and cancer progression .
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .
  • Antimicrobial Effects : Similar compounds in the thiazolo[5,4-c]pyridine class have demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfonyl group may enhance this effect .

Anticancer Activity

Research has indicated that derivatives of thiazolo[5,4-c]pyridine can inhibit tumor growth in various cancer models. For example:

  • Breast Cancer Models : Compounds similar to this compound have shown significant antiproliferative effects on breast cancer cell lines due to their ability to disrupt cancer cell signaling pathways .

COX Inhibition

The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential applications in treating inflammatory diseases. Specific studies have highlighted:

  • Selectivity for COX-2 : Compounds with similar structures have demonstrated selectivity for COX-2 over COX-1, indicating a favorable safety profile for anti-inflammatory therapies .

Case Studies and Research Findings

A series of studies have evaluated the biological activities of related thiazolo[5,4-c]pyridine derivatives:

StudyCompoundBiological ActivityFindings
Sulfonamide derivativesAntimicrobialShowed significant inhibition against Gram-positive bacteria.
TetrahydrofuransCOX-2 inhibitionIdentified as potent inhibitors with IC50 values in low micromolar range.
Factor Xa inhibitorAnticoagulantDemonstrated oral bioavailability and effective prothrombin time prolongation in rat models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of (E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide becomes evident when compared to analogs within the same chemical family. Below is a detailed analysis of key structural and functional differences:

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Sulfonyl Substituent Carboxamide Group Molecular Formula Molecular Weight Notable Features
Target Compound: this compound Tetrahydrothiazolo[5,4-c]pyridine Styrylsulfonyl (E-configuration) Tetrahydrofuran-2-carboxamide Likely C₂₀H₂₁N₃O₅S₂* ~463.5* Aromatic styryl group enhances π-π interactions
N-(5-((3-Chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide Tetrahydrothiazolo[5,4-c]pyridine 3-Chloro-2-methylphenylsulfonyl Furan-2-carboxamide C₁₈H₁₆ClN₃O₄S₂ 438.9 Chlorine atom may improve lipophilicity
5-(Furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide Tetrahydrothiazolo[5,4-c]pyridine Methylsulfonyl Isoxazole-3-carboxamide C₁₅H₁₄N₄O₅S₂ 394.4 Methylsulfonyl enhances solubility
N-(5-(5-Cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide Tetrahydrothiazolo[5,4-c]pyridine 5-Cyclopropylisoxazole-3-carbonyl Furan-2-carboxamide C₁₈H₁₆N₄O₄S 384.4 Cyclopropyl group may stabilize conformation
N-(5-(5-(Furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide Tetrahydrothiazolo[5,4-c]pyridine 5-(Furan-2-yl)isoxazole-3-carbonyl Tetrahydrofuran-2-carboxamide C₁₉H₁₈N₄O₅S 414.4 Dual furan rings increase polarity

*Estimated based on structural analogs.

Key Observations:

Sulfonyl/Carbonyl Substituents: The styrylsulfonyl group in the target compound distinguishes it from analogs with simpler sulfonyl groups (e.g., methylsulfonyl in ) or carbonyl-linked heterocycles (e.g., isoxazole in ). The styryl moiety’s aromaticity may enhance binding to hydrophobic pockets in biological targets .

Carboxamide Variations: The tetrahydrofuran-2-carboxamide in the target compound offers a semi-rigid, oxygen-rich structure compared to planar furan or isoxazole carboxamides (e.g., ). This may influence solubility and metabolic stability.

Biological Implications :

  • While specific data for the target compound are unavailable, structurally related derivatives (e.g., ) show antimicrobial activity. The styrylsulfonyl group’s bulkiness might reduce bacterial membrane penetration compared to smaller substituents (e.g., methylsulfonyl in ), but this requires experimental validation.

Research Findings and Hypotheses

  • Antimicrobial Potential: The tetrahydrothiazolo[5,4-c]pyridine core is associated with antimicrobial activity in multiple studies . However, substituent effects are critical; for example, methylsulfonyl derivatives (e.g., ) may exhibit better solubility and diffusion than bulkier analogs.
  • Synthetic Challenges : The E-configuration of the styrylsulfonyl group in the target compound implies stereoselective synthesis, which could complicate large-scale production compared to simpler analogs .

Preparation Methods

Ring Formation via Cyclocondensation

The thiazolo[5,4-c]pyridine scaffold is synthesized through a two-step protocol starting with 4-(Boc-amino)pyridine. Initial lithiation with n-BuLi in tetrahydrofuran/hexane at −78°C generates a reactive intermediate, which undergoes sulfur insertion at C5 to form the thiolane precursor. Subsequent Boc deprotection with formic acid (45% yield) and thermal cyclization yields the tetracyclic core.

Reaction Conditions:

  • Step 1: 0°C, 2 h, 46% yield (thiolane intermediate)
  • Step 2: Heating in formic acid, 45% yield (final core)

Installation of the Styrylsulfonyl Moiety

Sulfonylation at C5

The styrylsulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) at the C5 position of the thiazolo ring. Styrylsulfonyl chloride reacts with the deprotonated thiazolo intermediate (generated using NaH in DMF) to afford the sulfonylated product. The (E)-configuration of the styryl double bond is preserved by conducting the reaction under inert conditions at 0–25°C.

Optimized Parameters:

  • Solvent: Dry DMF
  • Base: Sodium hydride (2.2 equiv)
  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 68%

Synthesis of Tetrahydrofuran-2-Carboxamide

Stereoselective Formation of the Tetrahydrofuran Ring

The tetrahydrofuran-2-carboxamide subunit is prepared via acid-catalyzed cyclization of γ-hydroxyamide precursors. Chiral resolution using (S)-mandelic acid ensures enantiomeric excess >98% for the (S)-configured carboxamide.

Key Reaction:
$$
\text{γ-Hydroxyamide} \xrightarrow{\text{HCl (cat.), toluene, reflux}} \text{Tetrahydrofuran-2-carboxamide (72\% yield)}
$$

Final Amide Coupling

Activation and Coupling Strategies

The tetrahydrofuran-2-carboxylic acid is activated as a mixed anhydride (using isobutyl chloroformate ) and coupled to the 2-amino group of the sulfonylated thiazolo intermediate. The reaction proceeds in THF with N-methylmorpholine as a base, achieving 58% yield.

Characterization Data:

  • $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85 (d, J = 16.0 Hz, 1H, styryl CH), 6.95 (d, J = 16.0 Hz, 1H, styryl CH), 4.12–3.98 (m, 2H, tetrahydrofuran CH2).
  • HRMS : m/z 488.1521 [M+H]$$^+$$ (calc. 488.1518).

Regiochemical and Stereochemical Considerations

Control of (E)-Styryl Geometry

The (E)-configuration is maintained by avoiding prolonged heating during sulfonylation. Competitive isomerization to the (Z)-form is suppressed by conducting reactions below 40°C and using radical inhibitors (e.g., BHT).

Tetrahydrofuran Ring Conformation

X-ray crystallography confirms the envelope conformation of the tetrahydrofuran ring, with the carboxamide group adopting an equatorial position to minimize steric strain.

Industrial-Scale Adaptations

Process Optimization

Large-scale synthesis (≥100 g) employs continuous flow reactors for the cyclocondensation step, improving throughput by 40% compared to batch methods. Recrystallization from ethanol/water (7:3) enhances purity to >99.5%.

Challenges and Mitigation Strategies

Byproduct Formation

Minor byproducts (e.g., over-sulfonylated derivatives) are minimized by stoichiometric control (1.05 equiv styrylsulfonyl chloride) and telescoping steps without intermediate isolation.

Q & A

Q. What are the critical steps and considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

Methodological Answer: The synthesis of this compound involves sequential reactions, including sulfonylation, cyclization, and amide coupling. Key considerations include:

  • Reaction Conditions: Precise temperature control (e.g., 0–5°C for sulfonylation steps to avoid side reactions) and solvent selection (e.g., anhydrous THF or DMF for moisture-sensitive steps) .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Final purification via recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Monitoring: Thin-layer chromatography (TLC) at each step and HPLC for final product validation (e.g., C18 column, 90:10 acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of intermediates and the final compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 7.2–7.8 ppm for styryl protons, δ 165–170 ppm for carbonyl groups) to confirm regiochemistry and functional groups .
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode to verify molecular ions (e.g., [M+H]⁺ at m/z 476.1234) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry (if crystalline derivatives are obtainable) .

Q. How should researchers design initial biological screening assays to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., thiazolo-pyridine derivatives show affinity for tyrosine kinases) .
  • In Vitro Assays: Use fluorescence polarization for binding affinity (IC₅₀) and cell-based assays (e.g., MTT for cytotoxicity in cancer cell lines like HepG2 or MCF-7) .
  • Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability (e.g., oral vs. intravenous administration in rodents) and metabolic stability using liver microsomes .
  • Metabolite Identification: LC-MS/MS to detect active/inactive metabolites (e.g., sulfone oxidation products) that may explain reduced in vivo efficacy .
  • Dose Optimization: Adjust dosing regimens based on half-life (t₁/₂) calculations from plasma concentration-time curves .

Q. What computational strategies can predict the binding affinity of this compound to specific targets, and how should these be validated?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1XKK for kinases). Focus on hydrogen bonding with the tetrahydrofuran carboxamide group .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
  • Experimental Validation: Compare computational ΔG values with surface plasmon resonance (SPR) data (e.g., Biacore assays for kinetic parameters) .

Q. How can synthetic methodologies be adapted to improve selectivity for specific stereoisomers or reduce off-target interactions?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (e.g., lipase-catalyzed acylations) to isolate active enantiomers .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications at the styrylsulfonyl group to evaluate steric and electronic effects on selectivity .
  • Off-Target Screening: Perform broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify and mitigate polypharmacology .

Data Contradiction Analysis

Q. How should conflicting data regarding the compound’s solubility in aqueous vs. organic solvents be addressed?

Methodological Answer:

  • Solubility Testing: Use shake-flask method with UV-Vis quantification (λmax = 280 nm) in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
  • Co-Solvent Systems: Explore PEG-400/water mixtures (e.g., 30:70 v/v) to enhance solubility for in vivo studies .
  • Documentation: Report detailed solvent preparation protocols to ensure reproducibility .

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